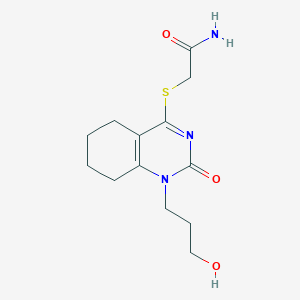![molecular formula C25H25NO4 B2400608 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide CAS No. 1396884-67-5](/img/structure/B2400608.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a propanamide derivative with a benzo[d][1,3]dioxol-5-yl group and two phenyl groups attached. The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules and pharmaceuticals . The presence of the amide group suggests it could participate in hydrogen bonding, influencing its solubility and reactivity.
Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The amide group could undergo hydrolysis, especially under acidic or basic conditions. The benzo[d][1,3]dioxol-5-yl group could potentially participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Détection d'ions de métaux lourds : capteur de plomb (Pb²⁺)
- Application: Des chercheurs ont développé un capteur Pb²⁺ sensible et sélectif utilisant le N-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide (appelé BDMMBSH). Voici comment cela fonctionne :
Substance aromatisante dans les aliments
- Application: Il est destiné à être utilisé comme substance aromatisante dans des catégories spécifiques d'aliments (à l'exclusion des boissons) .
Évaluation antitumorale
- Application: Des expériences préliminaires indiquent un effet inhibiteur sur les cellules tumorales. Des études supplémentaires impliquent l'analyse morphologique et l'évaluation de l'apoptose cellulaire et de la progression du cycle .
Prédiction du motif médicamenteux
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such asnitric oxide synthase and microtubules .
Mode of Action
For instance, it might inhibit or enhance the activity of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related tocell cycle regulation and apoptosis . These pathways are crucial for cell growth and survival, and their modulation can have significant effects on cellular health and function.
Result of Action
Similar compounds have been reported to causecell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment.
Orientations Futures
Given the presence of the benzo[d][1,3]dioxol-5-yl group, which is common in many bioactive compounds, further studies could explore the potential biological activities of this compound. This could include in vitro and in vivo testing, as well as mechanistic studies to understand its mode of action .
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-25(28,20-12-13-22-23(14-20)30-17-29-22)16-26-24(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,28H,15-17H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQRDXEBCPKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

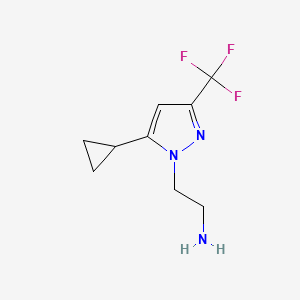
![9-(3-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2400527.png)
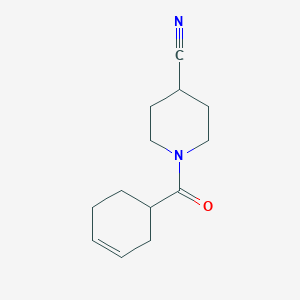
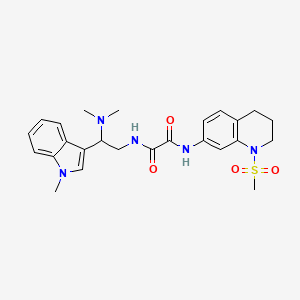
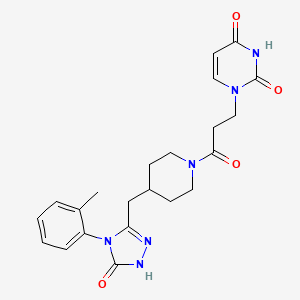
![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)
![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)
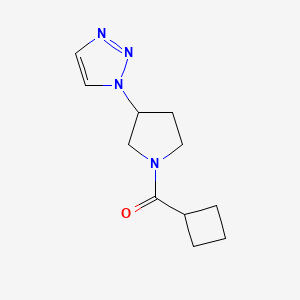
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)
